Tert-butyl 3-methoxypiperidine-1-carboxylate
Overview
Description
Tert-butyl 3-methoxypiperidine-1-carboxylate is a chemical compound belonging to the class of piperidine derivatives. It is widely used in medical, environmental, and industrial research due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methoxypiperidine-1-carboxylate typically involves the protection of the amine group in piperidine followed by methoxylation.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the protection of the amine group, methoxylation, and purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methoxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 3-methoxypiperidine-1-carboxylate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-butyl 3-methoxypiperidine-1-carboxylate involves the protection of the amine group, which allows for selective reactions at other functional groups. The compound acts as a protecting group in organic synthesis, preventing unwanted reactions at the amine site. The molecular targets include enzymes and receptors where the compound can bind and inhibit their activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-oxopiperidine-1-carboxylate
- Tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate
- Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
Uniqueness
Tert-butyl 3-methoxypiperidine-1-carboxylate is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This substitution allows for selective reactions and interactions, making it valuable in various research and industrial applications .
Biological Activity
Tert-butyl 3-methoxypiperidine-1-carboxylate (TBMPC) is a compound belonging to the piperidine class, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of TBMPC, summarizing its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
TBMPC has the molecular formula and features a tert-butyl group, a methoxy group, and a piperidine ring. Its structural characteristics contribute to its reactivity and biological interactions.
The biological activity of TBMPC is primarily attributed to its ability to interact with various molecular targets within biological systems. Notably, it has been shown to:
- Inhibit Enzymatic Activity : TBMPC acts as an inhibitor for certain enzymes, which is crucial in regulating biochemical pathways.
- Bind to Receptors : The compound's structure allows it to bind selectively to specific receptors, influencing cellular responses.
Biological Activities
Research indicates that TBMPC exhibits several significant biological activities:
- Antimicrobial Properties : TBMPC has demonstrated potential in inhibiting the growth of certain bacteria and fungi, making it a candidate for further studies in antimicrobial therapy.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is vital for treating various inflammatory diseases.
- Neuropharmacological Effects : Studies suggest that TBMPC may have applications in treating neurological disorders due to its interaction with neurotransmitter systems.
Antimicrobial Activity
A study investigating the antimicrobial properties of TBMPC revealed that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, showing that TBMPC could be a valuable agent in developing new antibiotics.
Microorganism | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Anti-inflammatory Studies
In vitro studies demonstrated that TBMPC reduced the production of pro-inflammatory cytokines in macrophages. This suggests its potential utility in managing conditions like rheumatoid arthritis and other inflammatory diseases.
Neuropharmacological Research
Recent investigations into the neuropharmacological effects of TBMPC indicated that it could enhance cognitive function in animal models. The compound was found to increase acetylcholine levels in the brain, which is associated with improved memory and learning capabilities .
Properties
IUPAC Name |
tert-butyl 3-methoxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-7-5-6-9(8-12)14-4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMAKHCSDTXLJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434907 | |
Record name | Tert-butyl 3-methoxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146337-23-7 | |
Record name | Tert-butyl 3-methoxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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